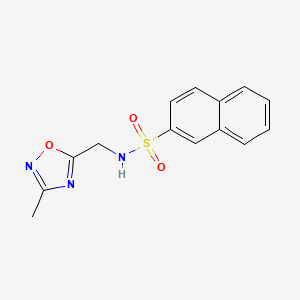
2-(4-chlorophenoxy)-2-methyl-N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "2-(4-chlorophenoxy)-2-methyl-N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)propanamide" is a derivative of 1,3,4-oxadiazole, which is a heterocyclic compound known for its diverse biological activities. The structure of this compound suggests that it may interact with biological targets such as benzodiazepine receptors, which are implicated in various neurological functions and disorders.
Synthesis Analysis
The synthesis of related 1,3,4-oxadiazole derivatives involves multiple steps, including the conversion of various organic acids into corresponding esters, hydrazides, and subsequently 1,3,4-oxadiazol-2-thiols. These intermediates are then reacted with other compounds, such as N-(5-chloro-2-methoxyphenyl)-4-bromobutanamide, in the presence of solvents like N,N-dimethylformamide (DMF) and bases such as sodium hydride (NaH) to yield the final products .
Molecular Structure Analysis
Although the specific molecular structure analysis of the compound is not provided, related compounds with the 1,3,4-oxadiazole moiety have been structurally characterized. For instance, a compound with a 4-chlorophenyl group has been crystallized and analyzed, revealing a monoclinic crystal system with specific unit cell parameters and intermolecular hydrogen bonding forming chains along the b-axis .
Chemical Reactions Analysis
The 1,3,4-oxadiazole derivatives are synthesized to interact with specific biological targets, such as benzodiazepine receptors. The introduction of different substituents on the oxadiazole ring can significantly alter the biological activity of these compounds. For example, the introduction of an amino substituent has been shown to generate a compound with considerable anticonvulsant effects, while a hydroxyl substituent leads to milder activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are closely related to their structure and substituents. The presence of a chlorophenoxy group and a methylthio phenyl group in the compound suggests lipophilic characteristics, which may influence its interaction with biological membranes and receptors. The synthesis of a radiolabeled version of a related compound indicates its potential use in biological studies, with high radiochemical yield and purity, suggesting stability and suitability for in vivo imaging .
Aplicaciones Científicas De Investigación
Anticancer Activity
Research has shown that derivatives of 1,3,4-oxadiazole, including compounds similar to 2-(4-chlorophenoxy)-2-methyl-N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)propanamide, exhibit significant anticancer activity. For instance, a study by Ravinaik et al. (2021) designed and synthesized substituted benzamides, which demonstrated moderate to excellent anticancer activity against various cancer cell lines such as breast, lung, colon, and ovarian cancers.
Enzyme Inhibition
Compounds with the 1,3,4-oxadiazole moiety have been studied for their potential as enzyme inhibitors. A study by Nazir et al. (2018) reported the synthesis of novel indole-based oxadiazole scaffolds which were found to be potent inhibitors of the urease enzyme. This suggests their potential use in therapeutic applications targeting specific enzymatic pathways.
Molecular Docking and Binding Analysis
Research has also been conducted on the molecular docking and binding analysis of similar compounds. For example, Viji et al. (2020) conducted a study involving quantum chemical calculations and molecular docking to explore the antimicrobial activity of related molecules. These studies are crucial for understanding the interaction of these compounds with biological targets, which is key in drug development.
Synthesis and Biological Properties
Various studies have focused on the synthesis and evaluation of biological properties of 1,3,4-oxadiazole derivatives. Saxena et al. (1984) synthesized new basic N·(5-aryl·1,3,4-oxadiazol-2-yl) propanamides and butanamides, showcasing their potential in biological applications. The diversity in chemical structures allows for a wide range of biological activities to be explored.
Antimicrobial Activity
Several studies have highlighted the antimicrobial potential of 1,3,4-oxadiazole derivatives. For instance, Ates et al. (1997) synthesized and tested various 1,3,4-oxadiazoles for antibacterial activity against common pathogens like Staphylococcus aureus and Escherichia coli. These findings underscore the potential of such compounds in developing new antimicrobial agents.
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
2-(4-chlorophenoxy)-2-methyl-N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O3S/c1-19(2,26-14-8-6-13(20)7-9-14)17(24)21-18-23-22-16(25-18)12-4-10-15(27-3)11-5-12/h4-11H,1-3H3,(H,21,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWWQDVGHPCMZNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NC1=NN=C(O1)C2=CC=C(C=C2)SC)OC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

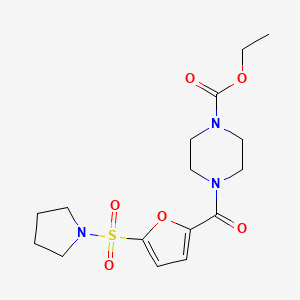
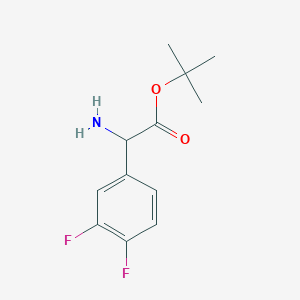
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-((2,5-difluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide](/img/structure/B3009515.png)
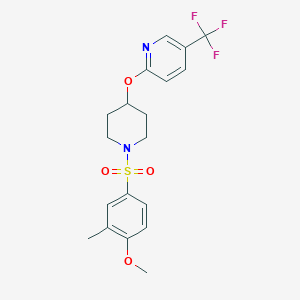
![4-(1H-imidazol-1-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)picolinamide](/img/structure/B3009519.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-methoxynaphthalene-2-carboxamide](/img/structure/B3009522.png)


![(4-Ethoxyphenyl)-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone](/img/structure/B3009525.png)
![N-(5-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide](/img/structure/B3009527.png)
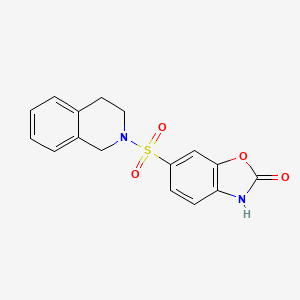

![1-[4-(2-Fluorophenyl)-5-methyl-1,3-thiazol-2-yl]cyclobutan-1-amine hydrochloride](/img/structure/B3009531.png)
